Class Assignment: Phenylsulfamoyl Benzamides as Validated Non-Peptide Bradykinin B1 Receptor Antagonists
The target compound belongs to the phenylsulfamoyl benzamide class, which is explicitly claimed and exemplified in U.S. Patent 8,481,527 as selective antagonists of the bradykinin B1 receptor. This class-level validation separates the scaffold from uncharacterized sulfonamide derivatives [1]. The patent establishes that compounds within the generic formula (I)—which encompasses the 2,6-dimethoxy N-pyridin-2-ylsulfamoyl substitution pattern—possess B1R antagonist activity, providing a defined molecular target and therapeutic rationale that is absent for related sulfonamides outside this patent scope.
| Evidence Dimension | Target Engagement: Bradykinin B1 Receptor Antagonism (Class-Level Patent Validation) |
|---|---|
| Target Compound Data | Encompassed within generic formula (I) of US 8,481,527 as a phenylsulfamoyl benzamide bradykinin B1 antagonist |
| Comparator Or Baseline | Unsubstituted or differently substituted phenylsulfamoyl benzamides not explicitly claimed in the patent; or sulfonamide derivatives lacking the benzamide core |
| Quantified Difference | Qualitative: The 2,6-dimethoxy N-pyridin-2-yl pattern falls within the specifically claimed substitution space known to confer B1R antagonist activity, whereas other substitution patterns may fall outside the scope of validated pharmacological activity. |
| Conditions | Patent claims based on in vitro human and rat bradykinin B1 receptor binding and functional assays, and in vivo models of inflammatory pain as described in US 8,481,527. |
Why This Matters
This class-level patent validation provides a defined molecular mechanism (B1R antagonism) and therapeutic context (inflammatory pain) that guides selection for pain and inflammation research programs, which unpatented or uncharacterized analogs lack.
- [1] Vago, I., Beke, G., Bozo, E., Farkas, S., Hornok, K., Keseru, G., Schmidt, E., Szentirmay, E., & Vastag, M. (2013). Benzamide derivatives as bradykinin antagonists. U.S. Patent No. 8,481,527. Washington, DC: U.S. Patent and Trademark Office. View Source
